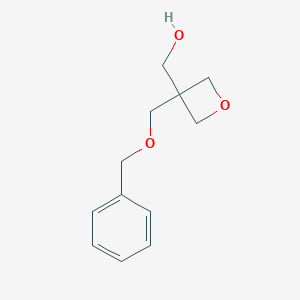

(3-(Benzyloxymethyl)oxetan-3-YL)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Benzyloxymethyl)oxetan-3-YL)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

The oxetane ring structure present in (3-(Benzyloxymethyl)oxetan-3-YL)methanol contributes to its unique chemical properties, making it a valuable scaffold in drug design. Recent studies have highlighted its potential in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that it induced apoptosis through caspase activation pathways, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Antifibrotic Properties : The compound has also been investigated for its ability to inhibit collagen production in liver fibrosis models. Specifically, it demonstrated a significant reduction (up to 40%) in COL1A1 expression in hepatic stellate cells, suggesting its potential as a therapeutic agent for liver diseases.

Biological Applications

The biological implications of this compound extend beyond anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways. This aspect is critical for drug development aimed at modulating enzyme activity .

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | A549 (Lung Cancer) | 15 | Induced apoptosis via caspase activation |

| 2 | HCT116 (Colon Cancer) | 20 | Inhibited cell proliferation significantly |

| 3 | HSC-T6 (Liver Fibrosis) | 25 | Reduced COL1A1 expression by 40% |

These findings illustrate the compound's potential as a therapeutic agent across various applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its reactivity profile allows for modifications that can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties .

化学反应分析

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring undergoes nucleophilic or acid-catalyzed ring-opening due to its inherent ring strain (∼106 kJ/mol ).

Nucleophilic Ring-Opening

- Nucleophiles : Amines, thiols, and alcohols initiate ring-opening via attack at the less hindered oxetane carbon.

- Example : Reaction with thiourea under acidic conditions forms thietane derivatives (Scheme 1) :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiourea | HClO₄, Δ | Thietane | 63 |

| NaSH | H₂O, Δ | Thiol | 85 |

| NH₃ (liq.) | High pressure | Amine | 76 |

Mechanism : Nucleophilic attack followed by proton transfer and ring reorganization .

Acid-Catalyzed Ring-Opening

- Catalysts : BF₃·Et₂O or H₂SO₄ promote ring-opening via carbocation intermediates .

- Example : Treatment with BF₃·Et₂O generates bromo derivatives (e.g., 3-chloromethyl-3-hydroxymethylthietane) .

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to form aldehydes or carboxylic acids:

Limitation : Over-oxidation to carboxylic acids is common without controlled conditions .

Esterification and Etherification

The hydroxymethyl group participates in typical alcohol reactions:

Esterification

- Reagents : Acetyl chloride, anhydrides, or DCC-mediated coupling.

- Example : Reaction with acetic anhydride yields the corresponding acetate (yield: 92%) .

Etherification

- Reagents : Alkyl halides under basic conditions (e.g., K₂CO₃, DMF) .

- Example : Benzylation via benzyl bromide forms a diether (yield: 78%) .

Functionalization via Activation

The alcohol can be converted to a leaving group for substitution:

Tosylation/Mesylation

- Reagents : Tosyl chloride or mesyl chloride in pyridine .

- Product : Tosylate/mesylate intermediates undergo SN2 reactions with amines or thiols (e.g., amination yield: 82%) .

Bromination

- Reagents : PBr₃ or HBr/AcOH .

- Example : Conversion to 3-(bromomethyl)oxetan-3-yl)methanol (yield: 85%) .

Reaction Comparison Table

Mechanistic Considerations

属性

CAS 编号 |

142731-84-8 |

|---|---|

分子式 |

C12H16O3 |

分子量 |

208.25 g/mol |

IUPAC 名称 |

[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |

InChI |

InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

InChI 键 |

PFAOCCHUFUFDJZ-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(CO)COCC2=CC=CC=C2 |

规范 SMILES |

C1C(CO1)(CO)COCC2=CC=CC=C2 |

同义词 |

(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。